molecular formula C21H24FN5O5S B14936505 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B14936505
M. Wt: 477.5 g/mol
InChI Key: DRXOOSFRDLXFHI-UHFFFAOYSA-N
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Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, indole, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. For instance, the indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The pyrimidine moiety can be synthesized through condensation reactions involving appropriate aldehydes and amines . Finally, these moieties are coupled with the piperidine ring through sulfonylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is unique due to its combination of three distinct moieties, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24FN5O5S

Molecular Weight

477.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H24FN5O5S/c1-12-18(20(29)26-21(30)25-12)33(31,32)27-8-2-3-14(11-27)19(28)23-7-6-13-10-24-17-5-4-15(22)9-16(13)17/h4-5,9-10,14,24H,2-3,6-8,11H2,1H3,(H,23,28)(H2,25,26,29,30)

InChI Key

DRXOOSFRDLXFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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